1-bromo-2-chloro-4-iodo-5-nitrobenzene
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Overview
Description
1-Bromo-2-chloro-4-iodo-5-nitrobenzene is an aromatic compound characterized by the presence of bromine, chlorine, iodine, and nitro functional groups attached to a benzene ring
Preparation Methods
The synthesis of 1-bromo-2-chloro-4-iodo-5-nitrobenzene typically involves multi-step reactions starting from benzene derivatives. One common approach is through electrophilic aromatic substitution reactions, where the benzene ring undergoes successive substitutions to introduce the desired functional groups. For example, nitration of a halogenated benzene can be followed by halogen exchange reactions to introduce bromine, chlorine, and iodine atoms . Industrial production methods often involve the use of catalysts and controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Bromo-2-chloro-4-iodo-5-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can be oxidized to form different products depending on the reagents and conditions used.
Common reagents for these reactions include sodium hydroxide, hydrogen gas, and various oxidizing agents. The major products formed depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
1-Bromo-2-chloro-4-iodo-5-nitrobenzene has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-bromo-2-chloro-4-iodo-5-nitrobenzene exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the nitro group and the halogen atoms. These groups can activate or deactivate the benzene ring towards further substitution reactions . In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparison with Similar Compounds
1-Bromo-2-chloro-4-iodo-5-nitrobenzene can be compared with other halogenated nitrobenzenes, such as:
1-Bromo-4-nitrobenzene: Lacks the additional chlorine and iodine atoms, making it less reactive in certain substitution reactions.
1-Chloro-2-nitrobenzene: Similar in structure but lacks the bromine and iodine atoms, affecting its reactivity and applications.
1-Iodo-4-nitrobenzene:
The presence of multiple halogen atoms in this compound makes it unique and versatile for various chemical transformations and applications.
Properties
IUPAC Name |
1-bromo-2-chloro-4-iodo-5-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClINO2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAASTNUYSNSGHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)I)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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